4-(Difluoromethyl)phenol

Vue d'ensemble

Description

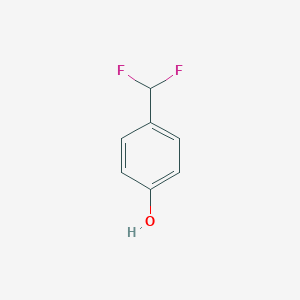

4-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)phenol typically involves the introduction of the difluoromethyl group onto a phenol ring. One common method is the difluoromethylation of phenol using difluoromethylating agents such as chlorodifluoromethane (ClCF2H) or difluorocarbene precursors. The reaction conditions often include the use of a base, such as potassium hydroxide (KOH), and a solvent like acetonitrile (MeCN) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts, such as copper or silver complexes, can enhance the efficiency of the difluoromethylation reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Difluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Methyl-substituted phenols.

Substitution: Halogenated or nitrated phenols.

Applications De Recherche Scientifique

Medicinal Chemistry

a. Drug Development

4-(Difluoromethyl)phenol is significant in the development of pharmaceuticals. The difluoromethyl group enhances the lipophilicity of compounds, which can improve their bioavailability and pharmacokinetic profiles. For instance, studies indicate that difluoromethylated compounds exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties compared to their non-fluorinated counterparts .

b. Antiviral Activity

Research has shown that compounds containing difluoromethyl groups can inhibit viral replication. For example, fluoxetine, a known antidepressant, has been identified to possess antiviral properties against enteroviruses through mechanisms that may involve difluoromethylated metabolites .

Material Science

a. Synthesis of Functional Materials

The incorporation of this compound into polymeric materials can enhance their thermal stability and mechanical properties. The difluoromethyl group contributes to the overall rigidity and strength of polymer chains, making them suitable for high-performance applications .

b. Coatings and Adhesives

Due to its chemical stability and resistance to degradation, this compound is utilized in creating coatings and adhesives that require durability under harsh environmental conditions. The compound's unique properties allow for the formulation of protective layers that can withstand chemical exposure and extreme temperatures .

Environmental Applications

a. Pesticide Development

Research indicates that this compound derivatives are being explored as potential pesticide agents. The fluorinated substituents can enhance the efficacy of these compounds against various pests while potentially reducing the environmental impact compared to traditional pesticides .

b. Environmental Monitoring

The compound is also relevant in environmental monitoring due to its stability and detectability in various matrices. Its derivatives can be employed as markers for tracking pollution levels or assessing the degradation of other hazardous substances in ecological studies .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(Difluoromethyl)phenol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can influence various biochemical pathways and molecular targets, making it a valuable tool in medicinal chemistry .

Comparaison Avec Des Composés Similaires

4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.

4-Methylphenol (p-Cresol): Contains a methyl group (-CH3) instead of a difluoromethyl group.

4-Chlorophenol: Contains a chlorine atom instead of a difluoromethyl group.

Uniqueness: 4-(Difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and other biologically active compounds .

Activité Biologique

4-(Difluoromethyl)phenol, a fluorinated phenolic compound, has garnered attention in recent years due to its potential biological activities. The presence of fluorine atoms in organic molecules can significantly influence their chemical behavior and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure

The molecular formula of this compound is C7H6F2O, with a structure characterized by a phenolic ring substituted with a difluoromethyl group at the para position. This substitution pattern is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance, one study reported that compounds with similar structures exhibited promising antibacterial activities, suggesting that this compound may share these properties due to its structural similarities .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer effects of this compound have been explored in various cancer cell lines. Preliminary data indicate that it possesses cytotoxic properties against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents. For example, one study reported an IC50 value of approximately 25 µM for cell growth inhibition .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis and cell cycle arrest |

| MDA-MB-231 | 30 | Inhibition of tubulin polymerization |

Other Pharmacological Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus, reporting a significant reduction in bacterial load in vitro and promising results for further development as an antibacterial agent.

- Cytotoxicity in Cancer Cells : In vitro experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to increased apoptosis rates compared to control groups, indicating its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name |

4-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYWELCSXTZXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377792 | |

| Record name | 4-(difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403648-76-0 | |

| Record name | 4-(difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.